Methyl 3-amino-4-phenoxybenzoate
Overview
Description
Methyl 3-amino-4-phenoxybenzoate is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an amino group and a phenoxy group
Mechanism of Action
Target of Action
Methyl 3-amino-4-phenoxybenzoate primarily targets the Peroxisome Proliferator-Activated Receptor γ (PPAR-γ) and Glucokinase . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism . Glucokinase is an enzyme that facilitates the phosphorylation of glucose, a critical step in the glycolysis pathway .
Mode of Action
This compound exhibits agonist activity towards PPAR-γ, meaning it binds to this receptor and activates it . It also has the ability to activate glucokinase . The activation of these targets leads to various downstream effects that contribute to the compound’s overall pharmacological activity .
Biochemical Pathways
The activation of PPAR-γ and glucokinase by this compound influences several biochemical pathways. PPAR-γ activation is known to regulate lipid metabolism, glucose homeostasis, and anti-inflammatory responses . On the other hand, the activation of glucokinase enhances glucose utilization and insulin secretion, playing a vital role in maintaining glucose homeostasis .
Result of Action
The activation of PPAR-γ and glucokinase by this compound leads to several molecular and cellular effects. It has been found to inhibit protein glycation , a process that can lead to the formation of advanced glycation end products (AGEs) associated with various pathological conditions, including diabetes and aging .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-4-phenoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-4-phenoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 3-amino-4-phenoxybenzoic acid is coupled with methyl iodide in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. The use of automated systems for monitoring and controlling reaction parameters is also common to enhance efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-phenoxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phenoxy group can be reduced to form phenol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Phenol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 3-amino-4-phenoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-methylbenzoate: Similar structure but with a methyl group instead of a phenoxy group.
Methyl 3-amino-4-chlorobenzoate: Similar structure but with a chlorine atom instead of a phenoxy group.
Uniqueness
Methyl 3-amino-4-phenoxybenzoate is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This group enhances its solubility in organic solvents and may contribute to its biological activity by facilitating interactions with specific molecular targets.
Properties
IUPAC Name |
methyl 3-amino-4-phenoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-14(16)10-7-8-13(12(15)9-10)18-11-5-3-2-4-6-11/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSFAHCVNTZNFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101247810 | |
Record name | Benzoic acid, 3-amino-4-phenoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101247810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227275-02-7 | |
Record name | Benzoic acid, 3-amino-4-phenoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=227275-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-amino-4-phenoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101247810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.